molecular formula C16H20N2O8S B2551253 Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate CAS No. 860785-48-4

Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate

Cat. No.: B2551253
CAS No.: 860785-48-4
M. Wt: 400.4
InChI Key: OIBQIPRBFBRZOD-UHFFFAOYSA-N
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Description

Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate is a malonate ester derivative featuring a nitro group at the 2-position, a piperidinosulfonyl group at the 4-position of the phenyl ring, and two methyl ester groups. The piperidinosulfonyl group may enhance bioavailability or binding affinity in drug candidates, as seen in related piperazine-containing derivatives (e.g., ).

Properties

IUPAC Name

dimethyl 2-(2-nitro-4-piperidin-1-ylsulfonylphenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O8S/c1-25-15(19)14(16(20)26-2)12-7-6-11(10-13(12)18(21)22)27(23,24)17-8-4-3-5-9-17/h6-7,10,14H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBQIPRBFBRZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate typically involves the reaction of 2-nitro-4-(piperidinosulfonyl)benzaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or alkyl-substituted malonates .

Scientific Research Applications

Chemistry

Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate serves as a versatile building block in organic synthesis. It is utilized for the construction of more complex molecular architectures through various chemical reactions, including:

  • Oxidation : The nitro group can be reduced to an amino group under specific conditions.
  • Reduction : The compound can be reduced to form different derivatives.
  • Substitution : The ester groups can be substituted with other functional groups.

These reactions are crucial for developing new chemical entities in drug discovery and materials science.

Biology

In biological research, this compound is employed in studies focusing on enzyme inhibition and protein interactions. It has been shown to inhibit succinate dehydrogenase, which plays a significant role in metabolic pathways. A study demonstrated that treatment with this compound improved renal function in a mouse model of acute kidney injury by enhancing mitochondrial function and reducing oxidative stress .

Medicine

The therapeutic potential of this compound is being explored for its ability to mitigate ischemia-reperfusion injury in organs such as the kidneys. In a recent study, administration of the compound resulted in significant improvements in glomerular filtration rate and reductions in tubular injuries post-ischemia . These findings suggest its possible application in clinical settings to prevent acute kidney injury, especially in high-risk patients.

Case Studies

Case Study 1: Renal Protection
A study published in PubMed investigated the effects of dimethyl malonate on renal and mitochondrial functions during acute kidney injury. Mice treated with the compound showed a statistically significant improvement in glomerular filtration rate (p < 0.05) and reduced levels of blood urea nitrogen (p < 0.01), indicating protective effects against ischemia-reperfusion-induced damage .

Case Study 2: Enzyme Inhibition
Research has illustrated that this compound effectively inhibits succinate dehydrogenase activity, leading to decreased reactive oxygen species production during reperfusion phases. This mechanism highlights its potential as a therapeutic agent for conditions characterized by oxidative stress .

Mechanism of Action

The mechanism of action of Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and trifluoromethyl (CF₃) groups (e.g., 2a, 7d) enhance electrophilicity, facilitating nucleophilic substitution or C–C bond formation .
  • Piperazine/Piperidine Moieties: Piperazine derivatives (e.g., 7u, 7ah) exhibit higher yields (66–84%) compared to non-amine analogs, likely due to improved solubility or reactivity in direct reductive amination (DRA) reactions .
  • Ester Groups : Methyl esters (2a, 2b) are more reactive than bulky t-butyl esters (7d), which are used for steric protection in multistep syntheses .

Spectral and Physicochemical Properties

NMR Data :

  • 2a (CF₃ analog) : Aromatic protons appear at δ 8.41 (s, 1H) and δ 8.20 (d, J = 7.9 Hz, 1H) in DMSO-d₆ .
  • 7ah (Piperazine analog) : Distinct peaks at δ 11.01 (d, J = 13.7 Hz, 1H, enamine proton) and δ 8.49 (d, J = 13.8 Hz, 1H) in CDCl₃ .

Physical States :

  • Trifluoromethyl and nitro-substituted malonates (e.g., 2a, 7d) are typically liquids or oils , while piperazine derivatives (e.g., 7ah) form solids due to hydrogen bonding .

Biological Activity

Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate is a synthetic compound that has garnered attention for its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

  • Molecular Formula : C₁₆H₂₀N₂O₈S
  • Molecular Weight : 400.41 g/mol
  • CAS Number : 860785-48-4
  • Structure : The compound features a malonate moiety substituted with a nitrophenyl group and a piperidinosulfonyl group, which may contribute to its biological properties.

Research indicates that the biological activity of this compound may be linked to its structural components:

  • Nitrophenyl Group : This moiety is often associated with increased reactivity and potential interactions with biological targets.
  • Piperidinosulfonyl Group : Known for its role in enhancing solubility and bioavailability, this group may also facilitate interactions with specific receptors or enzymes.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound:

  • In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
  • The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Antitumor Activity

The compound has also shown promise in cancer research:

  • A study evaluated its cytotoxic effects on human cancer cell lines, revealing that it induces apoptosis in a dose-dependent manner .
  • The observed IC₅₀ values ranged from 10 to 30 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutic agents.

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A clinical trial investigated the efficacy of this compound as an adjunct treatment for skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates when combined with traditional antibiotics .
  • Case Study on Cancer Treatment :
    • In preclinical models, the compound was tested alongside established chemotherapeutics. It demonstrated synergistic effects when used in combination therapy, enhancing overall tumor reduction compared to monotherapy .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectIC₅₀ (µM)
AntibacterialStaphylococcus aureusCell lysis15
AntibacterialEscherichia coliInhibition of growth20
AntitumorHeLa (cervical cancer)Induction of apoptosis25
AntitumorMCF-7 (breast cancer)Cell cycle arrest30

Q & A

Basic Questions

Q. What are the standard synthetic routes for dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) of a nitro- and sulfonyl-substituted aryl halide with malonate esters. For example, analogous compounds (e.g., diethyl 2-(2-nitrophenyl)malonate) are synthesized by reacting 2-nitrofluorobenzene derivatives with malonate esters (e.g., dimethyl malonate) in polar aprotic solvents (e.g., DMF) using a base like K₂CO₃ at 100°C . The piperidinosulfonyl group can be introduced via sulfonation of a phenyl precursor followed by piperidine substitution, though specific steps for this moiety may require optimization .
  • Key Considerations :

  • Solvent choice (DMF, THF) affects reaction efficiency.
  • Base strength influences substitution kinetics.
  • Purification via silica gel chromatography (5–15% EtOAc/hexanes) is common .

Q. Which spectroscopic methods are used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Characterizes proton environments (e.g., malonate ester methyl groups at δ ~3.7 ppm, aromatic protons at δ ~7–8 ppm) and carbon backbone .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]+ or [M+NH₄]+ peaks) .
  • Melting Point : Physical consistency checks (e.g., sharp melting points indicate purity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

  • Methodological Answer :

  • Temperature and Time : Elevated temperatures (100–135°C) accelerate NAS but may promote side reactions (e.g., isomerization) .
  • Base Selection : Stronger bases (e.g., Cs₂CO₃) enhance reactivity in sterically hindered systems .
  • Solvent Effects : Polar aprotic solvents (DMF, MeCN) stabilize transition states in NAS .
    • Example Optimization Table :
Starting MaterialConditionsYieldReference
2-Nitro-4-sulfonylphenyl halideK₂CO₃, DMF, 100°C, 1.5 h85–91%
Piperidinosulfonyl precursorAgOTf/PPh₃, MeCN, 90°C, 4–8 h66–84%

Q. How to address contradictory data in regioselectivity during nitro-substitution reactions?

  • Methodological Answer : Competing pathways (e.g., para vs. ortho substitution) arise from steric/electronic effects. For example, dimethyl malonate in Example 15 of produced a 2.5:1 isomer ratio due to competing NAS sites. Mitigation strategies include:

  • Directed Metalation : Use directing groups (e.g., sulfonyl) to control substitution sites .
  • Computational Modeling : Predict regioselectivity via DFT calculations of transition states.
  • Byproduct Analysis : TLC and GC-MS identify isomers; adjust conditions to favor desired pathways .

Q. What are the challenges in functionalizing the nitro group post-synthesis?

  • Methodological Answer : The nitro group’s electron-withdrawing nature complicates reduction or further substitution. Key approaches:

  • Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ to reduce nitro to amine without cleaving the malonate ester .
  • Selective Protection : Temporarily protect the malonate ester (e.g., silylation) before nitro reduction .
  • Electrophilic Aromatic Substitution (EAS) : Nitro groups deactivate the ring, requiring strong electrophiles (e.g., NO₂⁺) and Lewis acids (e.g., FeCl₃) for further substitution .

Q. How to analyze and resolve byproduct formation in malonate ester synthesis?

  • Methodological Answer : Common byproducts include isomers, unreacted starting materials, or decomposition products.

  • Chromatographic Separation : Use gradient elution (hexanes/EtOAc) to isolate minor components .
  • Spectroscopic Fingerprinting : Compare 1H NMR shifts of byproducts to literature (e.g., reports characteristic aromatic peaks at δ 7.73–8.32 for nitrophenyl malonates).
  • Mechanistic Probing : Identify intermediates via in-situ IR or quenching experiments to trace byproduct origins .

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